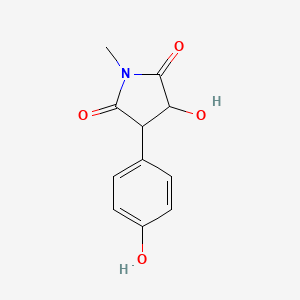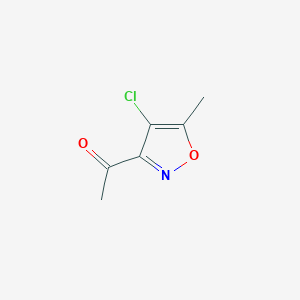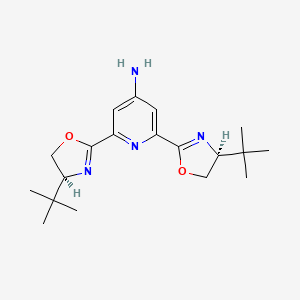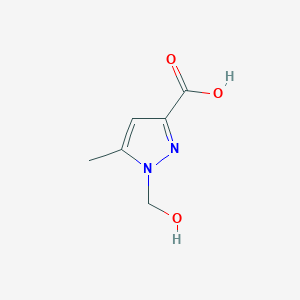![molecular formula C9H10N2OS B12871313 2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole typically involves the cyclization of o-aminophenols with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylthio Benzoxazole
- 2-Styryl Benzoxazole
- 2-Arylbenzoxazole
Uniqueness
2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole is unique due to the presence of both an aminomethyl group and a methylthio group on the benzoxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10N2OS |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
(7-methylsulfanyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2OS/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
YJBUPCGKBCHMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC2=C1OC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)


![1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871246.png)

![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
![(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B12871284.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)



![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
